5-Amino-3-(ethoxymethyl)pentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-amino-3-(ethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-12-6-7(3-4-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
LFYWQOJXSHNFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCN)CC(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 5 Amino 3 Ethoxymethyl Pentanoic Acid
Elucidation of Reaction Mechanisms in Novel Synthetic Pathways for the Compound
The synthesis of γ-amino acids with substitution at the β-position, such as 5-amino-3-(ethoxymethyl)pentanoic acid, can be achieved through various synthetic routes. The mechanisms of these pathways are crucial for controlling stereochemistry and optimizing reaction yields.
One plausible approach involves a Michael addition reaction. In this pathway, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this could involve the conjugate addition of a nitromethane (B149229) equivalent to an ethyl acrylate (B77674) derivative bearing the ethoxymethyl group at the α-position, followed by reduction of the nitro group to an amine and hydrolysis of the ester. The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate.
Another established method is the amidomalonate synthesis, which is an extension of the malonic ester synthesis. pressbooks.pub The mechanism involves the deprotonation of diethyl acetamidomalonate to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a suitable electrophile, such as a 1-bromo-2-(ethoxymethyl)ethane, to introduce the desired side chain. The subsequent steps involve acidic hydrolysis of the ester and amide groups, followed by decarboxylation to yield the final γ-amino acid. pressbooks.pub
A third potential pathway is based on the Strecker synthesis of amino acids. masterorganicchemistry.com This method traditionally produces α-amino acids, but modifications can be envisioned to generate γ-amino acids. The mechanism begins with the formation of an imine from an appropriate aldehyde, followed by the nucleophilic attack of a cyanide ion to form an α-amino nitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the carboxylic acid. masterorganicchemistry.com Adapting this to a γ-amino acid would require a multi-step process starting with a different precursor.
Radical-based syntheses also offer a pathway to γ-amino acids. For instance, a radical cascade reaction involving a carboxyl-mediated intramolecular C-H amination has been reported for the synthesis of γ-amino acids and γ-lactams. rsc.org This type of reaction proceeds through a radical relay mechanism, facilitating selective C-H functionalization. rsc.org
Table 1: Comparison of Potential Synthetic Mechanisms
| Synthetic Pathway | Key Mechanistic Steps | Intermediates | Stereochemical Control |
| Michael Addition | 1. Nucleophilic attack on β-carbon2. Formation of enolate intermediate3. Protonation4. Nitro group reduction | Enolate, Nitro-ester | Can be controlled with chiral catalysts or auxiliaries. |
| Amidomalonate Synthesis | 1. Enolate formation from diethyl acetamidomalonate2. SN2 alkylation3. Acidic hydrolysis of esters and amide4. Decarboxylation | Malonic ester enolate | The initial substrate is achiral; resolution or asymmetric methods are needed. pressbooks.pub |
| Strecker Synthesis (Modified) | 1. Imine formation2. Nucleophilic attack by cyanide3. Nitrile hydrolysis | Imine, α-amino nitrile | Produces a racemic mixture unless a chiral auxiliary or catalyst is used. masterorganicchemistry.com |
| Radical C-H Amination | 1. Radical initiation2. Intramolecular 1,5-hydrogen atom transfer (HAT)3. Radical cross-coupling | Aroyloxy radical, Carbon-centered radical | Can be influenced by the structure of the substrate and radical initiator. rsc.org |
Mechanistic Studies of Functional Group Transformations at the Amino, Carboxyl, and Ether Moieties
The reactivity of this compound is defined by its three functional groups. Mechanistic understanding of their transformations is key to its application as a chemical building block.
Amino Group Transformations: The primary amino group is a nucleophilic center and can undergo various reactions.
Acylation: The reaction with acylating agents like acetic anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the anhydride, leading to a tetrahedral intermediate which then collapses to form an amide, releasing a carboxylate leaving group. aklectures.com
α-C–H Functionalization: While direct functionalization of the C-H bonds adjacent to a primary amine is challenging, bio-inspired methods using quinone co-factors can facilitate this transformation. The mechanism involves the condensation of the amine with the quinone, followed by a pearson.comacs.org-hydride shift to form a reactive ketimine intermediate. This intermediate can then be attacked by nucleophiles. rsc.orgnih.gov
Carboxyl Group Transformations: The carboxylic acid group can be converted into various derivatives.
Fischer-Speier Esterification: In the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄), the carboxylic acid can be converted to an ester. The mechanism involves the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. pearson.comnih.gov The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. pearson.comnih.gov Under these acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which prevents it from competing as a nucleophile. oup.com
Ether Moiety Transformations: Ethers are generally unreactive but can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Cleavage: The reaction with strong acids like HBr or HI involves the protonation of the ether oxygen to form a good leaving group (an alcohol). pressbooks.publibretexts.org The halide ion then acts as a nucleophile. Depending on the structure of the ether, the reaction can proceed via an SN1 or SN2 mechanism. wikipedia.org For the ethoxymethyl group, which involves a primary carbon attached to the ether oxygen, the cleavage would likely proceed via an SN2 mechanism, with the nucleophile attacking the less hindered ethyl group. pressbooks.pub
Table 2: Mechanisms of Functional Group Transformations
| Functional Group | Reaction | Reagents | Mechanism Type | Key Steps |
| **Amino (-NH₂) ** | Acylation | Acetic Anhydride | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by N on carbonyl C2. Formation of tetrahedral intermediate3. Elimination of leaving group (carboxylate) |
| Carboxyl (-COOH) | Fischer Esterification | Alcohol, H₂SO₄ | Nucleophilic Acyl Substitution (Acid-Catalyzed) | 1. Protonation of carbonyl O2. Nucleophilic attack by alcohol3. Proton transfer4. Elimination of H₂O pearson.comnih.gov |
| Ether (-O-) | Acidic Cleavage | HBr or HI | SN2 or SN1 | 1. Protonation of ether O2. Nucleophilic attack by halide ion on an adjacent carbon wikipedia.orglibretexts.org |
Investigation of Intramolecular Cyclization or Rearrangement Reactions
γ-Amino acids are known to undergo intramolecular cyclization to form five-membered rings known as γ-lactams. wikipedia.org This reaction, often referred to as lactamization, is a key transformation for this compound.
The mechanism of lactam formation typically requires activation of the carboxylic acid group. This can be achieved by converting the hydroxyl group into a better leaving group. In a laboratory setting, this might involve the use of coupling agents or conversion to an acyl chloride or ester. The intramolecular reaction then proceeds via a nucleophilic acyl substitution pathway. The amino group acts as the intramolecular nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group, resulting in the formation of the cyclic amide (γ-lactam). The rate of this cyclization is generally favorable for the formation of five-membered rings.
In some cases, γ-hydroxy-α-amino acids have been observed to undergo intramolecular aminolysis, where the amino group attacks an ester group within the same molecule to form a lactam, particularly under basic conditions. nih.gov
Theoretical Studies on Reaction Pathways and Transition States
While no specific theoretical studies on this compound are available, computational chemistry provides valuable tools to investigate the reaction pathways and transition states of analogous systems.
Intramolecular Cyclization: Computational studies on the non-enzymatic intramolecular cyclization of N-terminal glutamine residues to form pyroglutamic acid (a γ-lactam) have provided detailed mechanistic insights. acs.org These studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can map the potential energy surface of the reaction. For the cyclization of a γ-amino acid, theoretical calculations would likely focus on the energetics of the nucleophilic attack of the amino group on the carbonyl carbon. These calculations can determine the structure of the transition state and the activation energy for the reaction, providing insights into the reaction rate. Such studies have shown that catalysts, such as inorganic phosphate (B84403) species, can lower the activation barrier by facilitating proton transfer. acs.org
Enzyme Mechanisms: Many enzymes utilize amino acids in their catalytic mechanisms, often involving acid-base catalysis, nucleophilic catalysis, or metal ion coordination. ijarsct.co.in For an enzyme that might act on this compound, theoretical studies could model the substrate docked into the enzyme's active site. For instance, γ-aminobutyrate aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that degrades γ-aminobutyric acid (GABA). acs.org Computational studies on the inactivation of GABA-AT by various inhibitors have elucidated complex reaction mechanisms involving the formation of enamines and Michael addition adducts within the active site. acs.orgnorthwestern.edu Similar studies could predict how an enzyme might recognize and transform this compound, identifying key amino acid residues involved in substrate binding and catalysis. ijarsct.co.in For example, computational docking and molecular dynamics simulations could be used to study the interaction of the compound with β-lactamases, which are enzymes that hydrolyze β-lactam antibiotics. Such studies have identified key residues, like Glu166, that are crucial for the enzymatic activity. nih.gov
Table 3: Focus of Theoretical Studies on Analogous Reactions
| Reaction Type | Computational Method | Information Gained | Example System |
| Intramolecular Cyclization | QM/MM, DFT | Transition state geometry, activation energy, catalytic effects of co-solutes. | N-terminal glutamine cyclization. acs.org |
| Enzymatic Reactions | Molecular Docking, MD Simulations, QM/MM | Substrate binding mode, identification of key active site residues, reaction pathway within the enzyme. | Inactivation of GABA-AT by inhibitors. acs.org |
| Functional Group Reactivity | Ab initio methods | Potential energy surfaces, elucidation of wavelength-dependent mechanisms for dissociation. | HCOOH dissociation and isomerization. researchgate.net |
Derivatization Strategies and Advanced Functional Group Interconversions of 5 Amino 3 Ethoxymethyl Pentanoic Acid
Esterification Reactions of the Carboxylic Acid Moiety (e.g., Methyl Esters)
The carboxylic acid group of 5-Amino-3-(ethoxymethyl)pentanoic acid can be readily converted into various esters, a common strategy to modify solubility, enhance stability, or prepare for subsequent reactions. The most direct method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.combyjus.com
The mechanism proceeds through several equilibrium steps. chemistrysteps.comlibretexts.org First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. byjus.com Because the reaction is reversible, it is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water as it is formed. organic-chemistry.orglibretexts.org
| Reactant Alcohol | Resulting Ester Name | Ester Structure |
|---|---|---|
| Methanol | Methyl 5-amino-3-(ethoxymethyl)pentanoate | CH₃CH₂OCH₂CH(CH₂COOCH₃)CH₂CH₂NH₂ |
| Ethanol | Ethyl 5-amino-3-(ethoxymethyl)pentanoate | CH₃CH₂OCH₂CH(CH₂COOCH₂CH₃)CH₂CH₂NH₂ |
| Propanol | Propyl 5-amino-3-(ethoxymethyl)pentanoate | CH₃CH₂OCH₂CH(CH₂COOCH₂CH₂CH₃)CH₂CH₂NH₂ |
Amide Bond Formation and Peptide Coupling Methodologies
The formation of an amide bond between the carboxylic acid of this compound and an external amine is a crucial transformation, particularly in the context of peptide synthesis. This reaction requires the activation of the carboxylic acid, which is accomplished using a variety of specialized coupling reagents. luxembourg-bio.comglobalresearchonline.net These reagents convert the carboxyl group's hydroxyl into a good leaving group, facilitating nucleophilic attack by the amine. uni-kiel.de
Modern peptide coupling reagents are broadly categorized into several families, including:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. uni-kiel.debachem.com Water-soluble versions like EDC are also common. globalresearchonline.net
Onium Salts: These are further divided into aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., BOP, PyBOP). bachem.comacs.org These reagents are highly efficient and lead to rapid coupling with minimal side reactions. bachem.com
To prevent side reactions and suppress potential racemization at adjacent chiral centers, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used in conjunction with coupling reagents. globalresearchonline.netuni-kiel.de The choice of reagent and conditions depends on factors like the steric hindrance of the reacting partners and the desired scale of the reaction.
| Acronym | Full Name | Reagent Class | Key Characteristics |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective; byproduct (DCU) is insoluble in many solvents. uni-kiel.debachem.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble reagent and byproduct, facilitating aqueous workup. globalresearchonline.net |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High coupling efficiency, commonly used in solid-phase synthesis. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very powerful reagent, effective for sterically hindered couplings. acs.org |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Non-toxic alternative to BOP, effective in solid-phase synthesis. bachem.com |
Transformations of the Ethoxymethyl Side Chain: Hydrolysis, Oxidation, and Reductions
The ethoxymethyl side chain is an ether, a functional group known for its general stability and inertness to many common reagents. masterorganicchemistry.com However, under specific conditions, it can undergo transformations.
Hydrolysis: Ether cleavage can be achieved under strongly acidic conditions, typically requiring heating with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.comyoutube.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the ether via an Sₙ2 mechanism. youtube.com For the ethoxymethyl group, this would result in cleavage of the ethyl-oxygen bond to yield 3-(hydroxymethyl)-5-aminopentanoic acid and ethyl iodide or bromide.
Oxidation: Ethers are generally resistant to oxidation. nih.gov Their transformation typically requires powerful or specialized oxidizing agents and harsh conditions. Selective oxidation at the α-carbon (the methylene (B1212753) group adjacent to the ether oxygen) is a challenging transformation. While methods exist for the α-oxygenation of some ethers using specific metal catalysts, these are not standard procedures and their applicability to this specific substrate would require empirical investigation. liv.ac.uk
Reductions: The ether linkage is stable to most standard reducing agents. It is not affected by hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), nor is it cleaved by catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) under conditions that would readily reduce alkenes or nitro groups. thieme-connect.de While the hydrogenolysis of certain ethers (particularly benzyl (B1604629) ethers) is possible, aliphatic ethers like the ethoxymethyl group are highly robust and would be expected to remain intact during most reduction reactions performed on other parts of the molecule. thieme-connect.de
Nucleophilic and Electrophilic Reactivity of the Amino Group
The primary amino group in this compound is a key center of reactivity, defined by the lone pair of electrons on the nitrogen atom.
Nucleophilic Reactivity: The electron lone pair makes the amino group a potent nucleophile, enabling it to attack electron-deficient centers. numberanalytics.comlibretexts.org Key nucleophilic reactions include:
Acylation: Reaction with acylating agents like acid chlorides and anhydrides to form amides. This is the basis for peptide bond formation (see 4.2) and N-protection (see 4.3). britannica.com
Alkylation: Reaction with alkyl halides in Sₙ2 reactions to form secondary and tertiary amines. A significant drawback of this method is the potential for overalkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to the formation of quaternary ammonium (B1175870) salts. openstax.org
Reaction with Carbonyls: Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). britannica.com
Electrophilic Reactivity: While inherently nucleophilic, the amino group can be converted into an electrophilic species. The most common transformation is its reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). This reaction converts the primary aliphatic amine into an unstable diazonium salt (R-N₂⁺). libretexts.org Unlike their more stable aromatic counterparts, aliphatic diazonium salts readily decompose, losing molecular nitrogen (N₂) to form a highly reactive carbocation. This carbocation can then undergo a variety of subsequent reactions, including substitution with the solvent or counter-ions and elimination, often leading to a mixture of products.
Computational Chemistry and Theoretical Studies of 5 Amino 3 Ethoxymethyl Pentanoic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide detailed information about molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Applications for Geometric Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. osti.gov For 5-Amino-3-(ethoxymethyl)pentanoic acid, DFT would be employed to determine its most stable three-dimensional structure.
Geometric Optimization: This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Different DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) would be tested to achieve a balance between accuracy and computational cost. nih.gov
Conformational Analysis: Molecules with flexible single bonds, like the ethoxymethyl and pentanoic acid chains in this compound, can exist in various spatial arrangements known as conformers. A conformational analysis using DFT would identify the different stable conformers and their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. The results would typically be presented in a potential energy surface map, showing the energy as a function of key dihedral angles.
Illustrative Data Table for Geometric Parameters of a Simple Amino Acid (e.g., Glycine) Optimized with DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Cα-C | 1.525 | ||
| C-O | 1.255 | ||
| C-O(H) | 1.350 | ||
| N-Cα | 1.460 | ||
| O-C-O(H) | 125.0 | ||
| N-Cα-C | 111.0 | ||
| H-N-Cα-C | |||
| Note: This table is for illustrative purposes and does not represent data for this compound. |
Ab Initio Methods for Electronic Structure and Reactivity Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio method, though more accurate approaches like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are often used for more precise electronic structure and reactivity predictions. nih.gov
For this compound, ab initio calculations would provide:
Wavefunction and Electron Density: A detailed description of the distribution of electrons within the molecule.
Molecular Orbital Energies: The energy levels of the molecular orbitals, which are crucial for understanding electronic transitions and reactivity. researchgate.net
Atomic Charges: Calculation of the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
These calculations, while computationally more intensive than DFT, can offer a higher level of accuracy for electronic properties, which is vital for predicting how the molecule will interact with other chemical species. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance in Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.govmdpi.com
HOMO: This orbital is the highest energy orbital containing electrons and acts as an electron donor. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
LUMO: This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. The localization of the LUMO indicates sites prone to nucleophilic attack.
HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org A large gap implies higher stability and lower reactivity. dergipark.org.tr
For this compound, analysis of the frontier orbitals would pinpoint the most reactive sites. The amino group is expected to contribute significantly to the HOMO, indicating its nucleophilic character. The carboxylic acid group would likely be a primary contributor to the LUMO, highlighting its electrophilic nature.
Illustrative Table of Frontier Orbital Energies for a Simple Carboxylic Acid
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Acetic Acid | -10.87 | -0.79 | 10.08 |
| Propanoic Acid | -10.75 | -0.70 | 10.05 |
| Note: This table is for illustrative purposes and does not represent data for this compound. |
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.gov
Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis
Transition State (TS) Location: A transition state is the highest energy point along the reaction pathway that connects reactants to products. Locating the TS is crucial for understanding the mechanism of a reaction. For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to find the geometry and energy of the transition states. This involves sophisticated algorithms that search for a saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction.
Barrier Height Calculations and Kinetic Simulations
Barrier Height Calculations: The energy difference between the reactants and the transition state is known as the activation energy or barrier height. This is a key factor in determining the rate of a reaction. A higher barrier implies a slower reaction. DFT and ab initio methods are used to calculate these barrier heights with considerable accuracy. For potential reactions of this compound, these calculations would predict the feasibility and rate of different reaction pathways.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into the conformational landscape and the influence of the surrounding environment. For a molecule like this compound, with its flexible pentanoic acid backbone and ethoxymethyl side chain, MD simulations would be crucial for characterizing its accessible conformations and the dynamic interplay between different functional groups.
Conformational Space Exploration: The presence of multiple rotatable single bonds in this compound results in a complex potential energy surface with numerous local minima, each corresponding to a different conformer. MD simulations can explore this conformational space by simulating the atomic motions over time, allowing the molecule to overcome energy barriers and sample various orientations. Key dihedral angles, such as those along the carbon backbone and within the ethoxymethyl side chain, would be monitored to identify the most populated and energetically favorable conformational states. For analogous flexible aliphatic amino acids, studies have shown that gauche and anti conformations along the backbone are in a dynamic equilibrium, with the relative populations being sensitive to the nature of the side chain and the solvent environment.
Solvent Effects: The solvent plays a critical role in determining the conformational preferences of a molecule, especially for an amino acid with both polar (amino and carboxylic acid) and amphipathic (ethoxymethyl) groups. MD simulations explicitly model the solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), allowing for a detailed analysis of solute-solvent interactions. aps.orgnih.gov In an aqueous environment, water molecules would form hydrogen bonds with the amino and carboxyl groups, stabilizing extended conformations. upc.edu The ethoxymethyl side chain, with its ether oxygen, can also act as a hydrogen bond acceptor. The hydrophobic ethyl group, on the other hand, might favor conformations that minimize its exposure to water, potentially leading to more compact or folded structures. Simulations in different solvents would reveal the extent of this conformational plasticity. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the amino and carboxyl groups might become more prevalent, leading to a different set of stable conformers compared to those in water.
A typical MD simulation setup for studying this compound in an aqueous solution would involve the parameters outlined in the following table.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules in the simulation box. |
| Simulation Box | Cubic or dodecahedron | Contains the solute and solvent molecules with periodic boundary conditions. |
| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulations. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |
Molecular Modeling and Docking Studies (e.g., ligand-macromolecule interactions in a purely chemical context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a macromolecule like a protein) to form a stable complex. nih.gov These studies are fundamental in a purely chemical context to understand the non-covalent interactions that can drive molecular recognition.
Given that this compound is a derivative of γ-aminobutyric acid (GABA), a logical starting point for molecular docking studies would be to investigate its potential interactions with proteins that bind GABA or its analogs, such as GABA aminotransferase (GABA-AT). nih.govnih.gov While this has implications for drug design, the focus here is on the fundamental chemical interactions.
A hypothetical docking study of this compound into the active site of a GABA-related protein would aim to identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts. The amino and carboxylate groups of the ligand would be expected to form salt bridges and hydrogen bonds with charged and polar residues in the binding pocket, mimicking the binding mode of GABA itself. The ethoxymethyl side chain would explore the steric and electronic landscape of the binding site. The flexibility of this side chain would be a critical factor, with different conformations potentially leading to different binding poses and affinities. The ether oxygen could act as a hydrogen bond acceptor, while the ethyl group could engage in hydrophobic interactions with non-polar residues.
The results of such a docking study could be summarized in a table, illustrating the predicted binding affinity and the key interacting residues.
| Parameter | Hypothetical Finding | Chemical Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -6.5 | A measure of the predicted stability of the ligand-protein complex. |
| Hydrogen Bonds | Amino group with Asp231; Carboxyl group with Arg412 | Strong directional interactions contributing to binding specificity. |
| Electrostatic Interactions | Carboxylate with Lys330 | Long-range attractive forces between charged groups. |
| Hydrophobic Interactions | Ethyl group of the side chain with Leu125, Val189 | Non-polar interactions that contribute to the overall binding energy. |
| Other Interactions | Ether oxygen with a backbone NH group | Potential for additional hydrogen bonding by the side chain. |
It is important to note that the values in the table above are illustrative and would need to be determined by actual computational experiments.
Data Management and FAIR Principles in Computational Chemistry Research
The computational studies described above, from molecular dynamics simulations to docking, generate vast amounts of data. Effective data management is crucial for ensuring the reproducibility, reusability, and long-term value of this research. The FAIR Guiding Principles—Findable, Accessible, Interoperable, and Reusable—provide a framework for good data stewardship in computational chemistry. go-fair.orgtiledb.com
Findable: The data generated from studies on this compound should be deposited in a suitable repository and assigned a persistent unique identifier (such as a DOI). nfdi4chem.de The metadata should be rich enough to allow for easy discovery by both humans and machines. This would include details about the molecule, the computational methods used, and the types of data generated.
Accessible: The data should be retrievable by their identifier using a standardized protocol. This does not necessarily mean that the data must be open to everyone, but the conditions for access should be clearly defined. For example, raw trajectory data from MD simulations can be very large, so access might be tiered, with processed results being more readily available.
Interoperable: The data should be in a format that can be read and processed by different software tools. acs.org For computational chemistry, this means using standardized file formats for molecular structures (e.g., SDF, Mol2), simulation trajectories (e.g., XTC, DCD), and docking results. The metadata should also use a controlled vocabulary to ensure consistency.
Reusable: The ultimate goal of the FAIR principles is to enable the reuse of data. cam.ac.uk For the computational study of this compound, this means that the data should be well-documented with a clear description of the simulation parameters, analysis scripts, and any other information needed to replicate the study or use the data in a new context.
The application of FAIR principles to the computational data for this compound is summarized in the table below.
| FAIR Principle | Application to Computational Data | Example |
|---|---|---|
| F indable | Assign a persistent identifier and provide rich metadata. | Depositing simulation input files and results in a repository like Zenodo and obtaining a DOI. |
| A ccessible | Ensure data can be retrieved using a standard protocol. | Providing a direct download link or clear instructions on how to access the data from a repository. |
| I nteroperable | Use standard formats and controlled vocabularies. | Saving molecular coordinates in SDF format and using terms from a chemical ontology to describe the system. |
| R eusable | Provide detailed documentation and a clear license for data use. | Including a README file with a step-by-step description of the simulation protocol and specifying a Creative Commons license. |
By adhering to these principles, the computational chemistry research on this compound, and indeed any molecule, becomes a valuable and lasting contribution to the scientific community.
Future Research Directions and Unaddressed Challenges
Exploration of Environmentally Benign and Sustainable Synthetic Routes
The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For a molecule such as 5-Amino-3-(ethoxymethyl)pentanoic acid, future research will need to prioritize the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents and catalysts. One promising avenue is the application of biocatalysis, employing enzymes to construct the carbon skeleton and introduce the desired functional groups with high stereoselectivity, thereby minimizing the need for protecting groups and reducing waste streams.
Another key area of investigation will be the use of eco-catalyst toolboxes, which may include catalysts derived from abundant and non-toxic metals. mdpi.com For instance, the synthesis could potentially be designed starting from biomass-derived precursors, transformed through a series of catalytic steps that maximize efficiency and minimize environmental impact. The principles of green chemistry, such as designing for energy efficiency and using real-time analysis for pollution prevention, will be integral to these future synthetic strategies.
Discovery of Novel Reactivity and Cascade Transformations
The unique arrangement of functional groups in this compound—an amino group, a carboxylic acid, and an ether linkage—suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that take advantage of this multifunctionality. A particularly exciting prospect is the development of cascade reactions, where a single set of reagents or a catalyst can trigger a sequence of intramolecular reactions to rapidly build molecular complexity.
For example, a potential cascade could involve an initial intramolecular cyclization triggered by activation of the carboxylic acid, followed by a rearrangement or a subsequent reaction involving the amino or ethoxymethyl group. Discovering such cascade pathways would not only provide efficient routes to new and complex molecules but also offer deeper insights into the intrinsic reactivity of this compound. The development of such efficient cascade reactions is a significant goal in modern organic synthesis. organic-chemistry.org Furthermore, exploring radical-mediated transformations could lead to novel methods for C-H functionalization at various positions on the pentanoic acid backbone, opening up new avenues for derivatization. researchgate.net
Development of Automated Synthesis Platforms Incorporating this compound
The integration of automation and robotics into chemical synthesis is revolutionizing the way molecules are made. synthiaonline.com For a versatile building block like this compound, the development of automated synthesis platforms would enable its rapid incorporation into libraries of diverse compounds for screening in various applications. Flow chemistry, in particular, offers precise control over reaction parameters and allows for the safe handling of reactive intermediates, making it an ideal technology for the automated synthesis of derivatives of this compound. nih.govresearchgate.net
Future work in this area would involve the development of robust, modular flow chemistry setups specifically designed for reactions involving this compound. This could include modules for amide bond formation, functionalization of the amino group, and modifications of the ethoxymethyl side chain. The ultimate goal would be to create a fully automated system where a user could specify a desired derivative, and the platform would autonomously execute the synthesis, purification, and analysis of the final product.
| Parameter | Potential Advantage in Automated Synthesis |
| Reaction Time | Significantly reduced through precise control in flow reactors. |
| Reagent Stoichiometry | Optimized to minimize waste and improve yield. |
| Temperature Control | Precise and rapid heating/cooling for improved selectivity. |
| Safety | Contained system allows for the use of hazardous reagents. |
| Data Logging | Real-time monitoring and data collection for optimization. |
Advanced Computational Methodologies for Prediction of Synthetic Accessibility and Reactivity
Computational chemistry is an indispensable tool for modern chemical research. nih.gov In the context of this compound, advanced computational methodologies can play a crucial role in predicting its synthetic accessibility and reactivity. tsijournals.com Algorithms that analyze molecular structure can provide a synthetic accessibility (SA) score, which helps to gauge how readily a molecule can be synthesized in the lab. researchgate.net For novel derivatives of this compound, computational tools can be used to predict their SA scores, guiding synthetic efforts towards more readily accessible targets.
Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and predict the reactivity of this compound. nih.gov These calculations can help to identify the most reactive sites in the molecule, predict the outcomes of potential reactions, and elucidate reaction mechanisms. This predictive power can significantly accelerate the discovery of new reactions and the development of efficient synthetic routes.
| Computational Method | Application to this compound |
| Synthetic Accessibility (SA) Scoring | Estimation of the ease of synthesis for novel derivatives. researchgate.net |
| Density Functional Theory (DFT) | Prediction of reactive sites and reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) Simulations | Understanding conformational preferences and intermolecular interactions. |
| Computer-Aided Synthesis Planning (CASP) | Proposing novel and efficient synthetic routes. scilit.com |
Synergistic Approaches Combining Synthetic and Computational Research
The most rapid advances in understanding and utilizing this compound will come from synergistic approaches that tightly integrate synthetic and computational research. This iterative loop, where computational predictions guide experimental work and experimental results refine computational models, is a powerful paradigm for chemical discovery.
For instance, computational tools could be used to design a library of virtual derivatives of this compound with desirable properties. The most promising candidates, based on predicted synthetic accessibility and other computed parameters, could then be synthesized using automated platforms. The experimental data from these syntheses would then be fed back into the computational models to improve their accuracy for the next round of predictions. This integrated approach will be essential for unlocking the full potential of this compound and accelerating the pace of innovation in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
